7-(三氟甲氧基)-1,2,3,4-四氢异喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

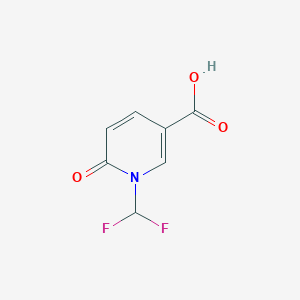

The compound "7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline" is a derivative of tetrahydroisoquinoline, which is a structural motif commonly found in a variety of natural products and pharmaceuticals. The trifluoromethoxy group at the 7-position is of particular interest due to its potential to enhance the biological activity and physicochemical properties of the molecule .

Synthesis Analysis

The synthesis of trifluoromethyl-containing tetrahydroisoquinolines has been explored in various studies. A one-pot synthesis approach has been developed to create 2,6-disubstituted 5,6,7,8-tetrahydroquinolines, which are closely related to the target compound. This method involves a three-step process that optimizes the preparation of these compounds, and it has been shown to be effective in producing novel derivatives with a tertiary substituent . Additionally, enantiomerically pure 1-trifluoromethyl-tetrahydroisoquinoline alkaloids have been synthesized using a stereoselective intramolecular Pictet-Spengler reaction, demonstrating the feasibility of introducing the trifluoromethyl group into the tetrahydroisoquinoline scaffold .

Molecular Structure Analysis

The molecular structure of related trifluoromethyl-containing quinoline derivatives has been studied, although not specifically for the 7-(trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline. For instance, the reaction of tetrafluoro(phenyl)phosphorane with a quinoline derivative has been shown to yield a complex with an N→P coordinate bond, providing insights into the potential reactivity and bonding patterns of quinoline structures with electron-withdrawing groups such as trifluoromethyl .

Chemical Reactions Analysis

The presence of the trifluoromethyl group in quinoline derivatives has been associated with various chemical reactions. For example, novel quinoline derivatives with nitric oxide releasing properties have been synthesized, indicating that the trifluoromethyl group can coexist with functionalities that release biologically active molecules . This suggests that the 7-(trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline could potentially be modified to incorporate additional reactive groups for targeted chemical reactions.

Physical and Chemical Properties Analysis

The introduction of a trifluoromethyl group into quinoline derivatives has been shown to confer good physicochemical properties, such as stability to light and good solubility in aqueous solutions . These properties are crucial for the development of pharmaceutical agents, as they can affect the drug's bioavailability and stability. The trifluoromethyl group is also known for its ability to enhance the lipophilicity and metabolic stability of compounds, which could be beneficial for the pharmacokinetic profile of 7-(trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline.

科学研究应用

抗疟疾药物设计

- 7-(三氟甲氧基)-1,2,3,4-四氢异喹啉衍生物在抗疟疾药物设计中显示出显著潜力。特别是三氟甲基取代物已经增强了许多类似内喹酮(ELQs)的抗疟疾反应对疟原虫耐药菌株和体内模型的作用。这种取代对于生成选择性和有效的新型ELQs至关重要,表明了新型抗疟疾药物应对新兴耐药性的有希望的方向(Romero, 2019)。

治疗用生物评价

- 该化合物已被合成并作为一系列过氧化物酶体增殖物激活受体(PPAR)γ激动剂进行生物评价。这些评估显示了在降低动物模型中的血浆葡萄糖和甘油三酯水平方面的潜在治疗应用,暗示了在糖尿病治疗中的潜力(Azukizawa et al., 2008)。

在各种疾病中的治疗潜力

- 已经确定了包括7-(三氟甲氧基)-1,2,3,4-四氢异喹啉在内的四氢异喹啉衍生物在各种疾病中的治疗潜力。这包括各种癌症、疟疾、中枢神经系统疾病、心血管和代谢性疾病,显示了这种化学结构在药物开发中的多功能性(Singh & Shah, 2017)。

镇痛和抗炎作用

- 研究表明,某些四氢异喹啉衍生物表现出显著的镇痛和抗炎作用。这表明了7-(三氟甲氧基)-1,2,3,4-四氢异喹啉在开发各种类型的疼痛和炎症的非麻醉镇痛药物方面的潜在医学应用(Rakhmanova et al., 2022)。

安全和危害

未来方向

The development of new reagents and new strategies of direct trifluoromethoxylation are attracting the enthusiasm of many fluorine chemical workers . This suggests that there is ongoing research in this field, and we can expect more advancements and applications of trifluoromethoxy compounds in the future .

属性

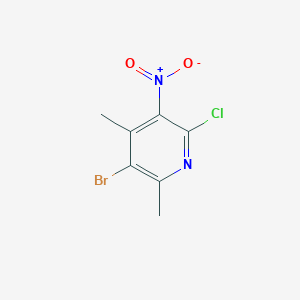

IUPAC Name |

7-(trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO/c11-10(12,13)15-9-2-1-7-3-4-14-6-8(7)5-9/h1-2,5,14H,3-4,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPMOCMPUZNOIHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC(=C2)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90622679 |

Source

|

| Record name | 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline | |

CAS RN |

199678-30-3 |

Source

|

| Record name | 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-Fluoro-3-(Hydroxymethyl)Phenyl]Boronic Acid](/img/structure/B1321477.png)

![7-Fluorobenzo[b]thiophene](/img/structure/B1321478.png)

![tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrochloride](/img/structure/B1321480.png)

![ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1321481.png)

![(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)-methanol](/img/structure/B1321483.png)

![Benzo[d][1,2,3]thiadiazol-5-ylmethanol](/img/structure/B1321484.png)

![6-(Hydroxymethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1321485.png)

![6-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1321486.png)

![4-Nitro-2-(trifluoromethyl)benzo[d]oxazole](/img/structure/B1321493.png)

![8-(2-Fluoro-4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1321497.png)